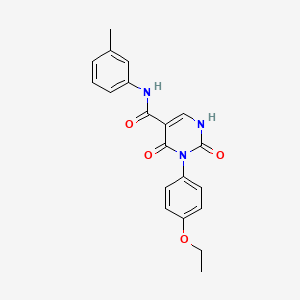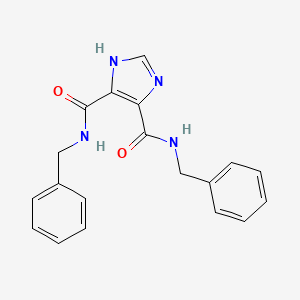![molecular formula C26H27N3O4 B11295321 2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11295321.png)
2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with various substituents, including a pyridin-2-ylpiperazin-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the furochromenone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenone ring system.
Introduction of the pyridin-2-ylpiperazin-1-yl group: This step involves the coupling of the furochromenone core with a pyridin-2-ylpiperazine derivative using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes may be developed to ensure the compound can be produced in large quantities for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing ketones to alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield alcohols or other reduced products.
Applications De Recherche Scientifique
2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties, including its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one
- 2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-
- 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Uniqueness
This compound is unique due to its specific structure and the presence of the pyridin-2-ylpiperazin-1-yl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C26H27N3O4 |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
2,3,5-trimethyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H27N3O4/c1-16-18(3)32-22-15-23-21(14-20(16)22)17(2)19(26(31)33-23)7-8-25(30)29-12-10-28(11-13-29)24-6-4-5-9-27-24/h4-6,9,14-15H,7-8,10-13H2,1-3H3 |
Clé InChI |
URBVIUXMNISQPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)C5=CC=CC=N5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11295249.png)
![N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide](/img/structure/B11295250.png)
![2,4-dichloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B11295265.png)
![4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11295269.png)
![7-Chloro-1-(2-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11295272.png)
![N-(3-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11295273.png)
![N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11295275.png)

![2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B11295294.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11295300.png)
![N-(4-fluorophenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide](/img/structure/B11295311.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one](/img/structure/B11295312.png)
![2-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-1H-benzimidazole](/img/structure/B11295325.png)
